6-bromo-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
Description
6-Bromo-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a coumarin derivative featuring a bromine substituent at the 6-position and a 1,2,4-oxadiazole ring linked to a thiophene moiety at the 3-position. Coumarins are widely studied for their diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties . The bromine atom enhances electrophilicity and may improve binding to biological targets, while the 1,2,4-oxadiazole-thiophene unit contributes to π-π stacking and hydrogen-bonding interactions, critical for molecular recognition .
Properties
IUPAC Name |
6-bromo-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7BrN2O3S/c16-9-3-4-11-8(6-9)7-10(15(19)20-11)14-17-13(18-21-14)12-2-1-5-22-12/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBFICWCSQZKRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene-based analogs have been studied extensively for their potential as biologically active compounds. They are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.
Mode of Action
For example, some thiophene derivatives are known to inhibit certain enzymes, interact with receptors, or interfere with cellular processes.
Biological Activity
6-bromo-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 6-bromo-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is C15H7BrN2O3S, with a molecular weight of 375.2 g/mol. The compound features a chromenone structure fused with a thiophene and an oxadiazole moiety, which are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and thiophene rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazoles can inhibit the growth of various bacterial strains. In vitro testing revealed that certain derivatives of related compounds demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| Compound A | 250 | Antibacterial |
| Compound B | 100 | Antifungal |
| 6-bromo derivative | TBD | TBD |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. For example, some compounds have shown moderate to high activity against various cancer cell lines, including lung and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Table 2: Anticancer Activity Data
| Compound | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound C | HT-29 (Colon) | 92.4 | Apoptosis |
| Compound D | LXFA 629 (Lung) | TBD | TBD |
Anti-inflammatory Activity
Oxadiazole derivatives have also been reported to possess anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in treating inflammatory diseases .
The biological activity of 6-bromo-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is attributed to several mechanisms:
- Enzyme Inhibition : Compounds may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Interaction : The compound might interact with cellular receptors that mediate growth signals or inflammatory responses.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis.
Case Studies
One notable study evaluated the efficacy of a series of oxadiazole derivatives against Mycobacterium tuberculosis. The results indicated that certain compounds exhibited better activity than traditional treatments such as isoniazid (INH), highlighting the potential for developing new anti-tubercular agents based on this scaffold .
Another investigation focused on the cytotoxic effects of similar chromenone derivatives against human cancer cell lines. The findings revealed that modifications to the thiophene and oxadiazole groups significantly affected the potency and selectivity of these compounds against different cancer types .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular formula: with a molecular weight of approximately 375.2 g/mol. Its structure includes a chromenone core fused with a thiophene and a 1,2,4-oxadiazole moiety, which contributes to its biological activity .
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazole, including compounds like 6-bromo-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one, exhibit significant anticancer properties. These compounds have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Mechanism of Action : The compound's anticancer effects are attributed to its ability to interact with specific cellular targets involved in cancer progression. For instance, it has been noted to inhibit histone deacetylase (HDAC) activity and exhibit selectivity against certain cancer types .
- Case Studies : In vitro studies have demonstrated that related oxadiazole derivatives exhibit IC50 values in the low micromolar range against several human tumor cell lines, indicating potent anticancer activity. For example:
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies suggest that oxadiazole derivatives can inhibit bacterial growth and show activity against various pathogens.
- Mechanism : The antimicrobial action may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways .
- Research Findings : Specific derivatives have shown promising results against Gram-positive and Gram-negative bacteria, suggesting potential for development as new antimicrobial agents.
Material Science Applications
Beyond biological applications, compounds like 6-bromo-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one are being explored in material science for their photophysical properties.
Photoluminescent Properties
Studies have indicated that the incorporation of oxadiazole units can enhance the photoluminescence of materials. This property is valuable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
- Potential Uses : The photoluminescent properties make these compounds suitable for use in sensors and light-emitting materials .
Summary Table of Applications
| Application Type | Specific Activity | Example Findings |
|---|---|---|
| Anticancer Activity | Inhibition of tumor growth | IC50 values as low as 0.003 µM |
| Antimicrobial Activity | Inhibition of bacterial growth | Effective against various pathogens |
| Material Science | Photoluminescent properties | Potential use in OLEDs |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-Containing Heterocycles
Thiophene-Oxadiazole Hybrids
- 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazole Derivatives : These compounds, synthesized via condensation of oxadiazole and primary amines, exhibit antimicrobial activity. The thiophene-oxadiazole core facilitates interactions with microbial enzymes, though their potency is lower compared to coumarin-based analogs due to the absence of the brominated aromatic system .
- 3-(Allylsulfanyl)-6-(Thiophen-2-yl)-1,2,4-Triazine-5-ol (D41) : This triazine derivative inhibits bacterial survival under predation by Tetrahymena. The thiophene ring enhances hydrophobic interactions, but the lack of a coumarin scaffold limits its application in eukaryotic systems .
Thiophene-Benzothiophene Derivatives
- Benzothiophene Acrylonitriles (Compounds 31–33) : These derivatives, featuring a benzothiophene core, show potent antiproliferative activity (GI₅₀ <10–100 nM) against cancer cell lines. The extended aromatic system improves binding to tyrosine kinase receptors compared to simpler thiophene-oxadiazole systems .
Thiophene-Pyridine Hybrids
- 6-(Naphthalen-2-yl)-4-(Thiophen-2-yl)nicotinonitrile (Compound 4): A pyridine derivative with a thiophene substituent exhibits CDK2 inhibition (IC₅₀ = 0.24 µM), surpassing the reference drug roscovitine (IC₅₀ = 0.394 µM). The thiophene moiety enhances π-stacking in the ATP-binding pocket, a feature shared with the target compound .
Brominated Bioactive Compounds
- 6-Bromo-3-(2-Methylthiazol-4-yl)-2H-Chromen-2-One: This coumarin derivative, synthesized via Pechmann condensation, shares the brominated chromenone core with the target compound. However, the thiazole substituent confers weaker antiproliferative activity compared to the oxadiazole-thiophene hybrid, likely due to reduced hydrogen-bonding capacity .
- 2-Bromo-6-Phenylimidazo[2,1-b][1,3,4]Thiadiazole: Bromine at the 2-position enhances electrophilic reactivity, enabling nucleophilic substitution with secondary amines.
Oxadiazole vs. Other Heterocycles
- 1,2,4-Oxadiazole vs. 1,3,4-Triazole : Oxadiazole rings (as in the target compound) exhibit higher metabolic stability than triazoles due to reduced susceptibility to enzymatic cleavage. For example, triazole-based antimicrobials require higher doses to achieve efficacy comparable to oxadiazole-containing analogs .
- 1,2,4-Oxadiazole vs. Thiazole : Thiazole derivatives (e.g., 6-bromo-3-(2-methylthiazol-4-yl)-2H-chromen-2-one) show weaker binding to catalytic pockets in kinase assays, likely due to fewer hydrogen-bonding sites compared to oxadiazoles .
Key Research Findings and Data Tables
Table 1: Anticancer Activity of Thiophene-Containing Compounds
Table 2: Antimicrobial Activity of Heterocyclic Derivatives
Q & A
Q. What are the optimal synthetic routes for 6-bromo-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via a multi-step approach: (i) Coupling Reactions : React 6-bromo-3-carboxycoumarin with thiophene-substituted 1,2,4-oxadiazole precursors under reflux conditions using chloroform-ethanol (2:1) as solvents. Reflux times (~1.5 hours) and stoichiometric ratios (1:1) are critical for yield optimization . (ii) Purification : Recrystallization from ethanol-chloroform (1:3) removes impurities. Monitor purity via HPLC (≥95%) or TLC (Rf consistency). Solvent choice impacts crystal quality and phase separation . (iii) Validation : Confirm molecular structure using -/-NMR and high-resolution mass spectrometry (HRMS) .
Q. Which crystallographic techniques are recommended for determining the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard: (i) Data Collection : Use MoKα radiation (λ = 0.71073 Å) at 296 K. Collect reflections up to θ = 29.6° for high-resolution data . (ii) Structure Solution : Employ SHELXT ( ) for automated space-group determination and initial phase estimation. Refine using SHELXL with anisotropic displacement parameters for non-H atoms . (iii) Disorder Handling : For solvent molecules (e.g., chloroform), model disorder with split occupancy (e.g., 0.639:0.361) and restrain geometric parameters .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to study the electronic properties of this compound?
- Methodological Answer : (i) Computational Setup : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to model ground-state geometry. Validate against crystallographic bond lengths/angles . (ii) Electronic Analysis : Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity. Solvent effects (e.g., chloroform) can be incorporated via the polarizable continuum model (PCM) . (iii) Correlation Energy : Apply the Colle-Salvetti formula to estimate correlation-energy density, leveraging electron density and Laplacian of the Hartree-Fock matrix .
Q. What methodologies are appropriate for assessing the pharmacological potential of this coumarin-oxadiazole hybrid?
- Methodological Answer : (i) In Vitro Assays : Screen for antimicrobial activity using MIC (minimum inhibitory concentration) assays against gram-positive/negative strains. For anticancer activity, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) . (ii) Target Identification : Perform molecular docking (AutoDock Vina) against enzymes like α-glucosidase or PD-1/PD-L1. Validate binding poses with MD simulations (AMBER/CHARMM) . (iii) SAR Studies : Modify substituents (e.g., bromo, thiophene) and compare bioactivity to establish structure-activity relationships .
Q. How should researchers address discrepancies between experimental crystallographic data and computational modeling results?
- Methodological Answer : (i) Cross-Validation : Compare DFT-optimized geometries with SCXRD data. Significant deviations (>0.05 Å bond lengths) may indicate inadequate functional/basis set selection . (ii) Spectroscopic Alignment : Use IR/Raman spectroscopy to verify vibrational modes. Discrepancies in peak assignments may require revisiting computational parameters . (iii) Error Analysis : Check for systematic errors (e.g., crystal twinning, absorption) in SCXRD data using R-factor convergence (e.g., ) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
